molecular formula C80H92O2S2 B12630531 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione CAS No. 921598-95-0

1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione

Cat. No.: B12630531
CAS No.: 921598-95-0
M. Wt: 1149.7 g/mol
InChI Key: YUDQHQKHVNNIKB-UHFFFAOYSA-N
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Description

Structural Composition and Nomenclature

Molecular Architecture

The compound features a central anthracene-9,10-dione core, where the anthracene backbone is substituted at the 1- and 4-positions with thiophene rings. Each thiophene unit is further functionalized at the 5-position with a 9,9-dioctyl-9H-fluoren-2-yl group. The anthracene-9,10-dione moiety provides a rigid, planar framework that enhances π-π stacking, while the dioctyl chains on the fluorene units impart solubility in nonpolar solvents, critical for solution-based processing.

Table 1: Structural Components and Their Roles
Component Role in the Compound
Anthracene-9,10-dione π-Conjugated core for charge transport
Thiophene Electron-rich heterocycle for HOMO-LUMO tuning
9,9-Dioctylfluorene Solubility enhancer via alkyl chains

Systematic Nomenclature

The IUPAC name follows a hierarchical approach:

  • Parent structure : Anthracene-9,10-dione (a tricyclic system with ketone groups at positions 9 and 10).
  • Substituents : Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl] groups at positions 1 and 4.
  • Side chains : The fluorene units are substituted with two octyl chains at the 9-position to prevent aggregation.

This nomenclature underscores the compound’s symmetry and the strategic placement of functional groups for electronic modulation.

Properties

CAS No.

921598-95-0

Molecular Formula

C80H92O2S2

Molecular Weight

1149.7 g/mol

IUPAC Name

1,4-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione

InChI

InChI=1S/C80H92O2S2/c1-5-9-13-17-21-31-51-79(52-32-22-18-14-10-6-2)67-39-29-27-35-59(67)61-43-41-57(55-69(61)79)71-47-49-73(83-71)65-45-46-66(76-75(65)77(81)63-37-25-26-38-64(63)78(76)82)74-50-48-72(84-74)58-42-44-62-60-36-28-30-40-68(60)80(70(62)56-58,53-33-23-19-15-11-7-3)54-34-24-20-16-12-8-4/h25-30,35-50,55-56H,5-24,31-34,51-54H2,1-4H3

InChI Key

YUDQHQKHVNNIKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=C6C(=C(C=C5)C7=CC=C(S7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(CCCCCCCC)CCCCCCCC)C(=O)C1=CC=CC=C1C6=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione typically involves multiple steps. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to form the fluorene derivative . This intermediate is then coupled with thiophene and anthracene derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and fluorene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives.

Scientific Research Applications

1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound can engage in electron transfer processes, making it valuable in electronic applications. Its molecular structure allows for efficient charge transport and light absorption, which are critical for its function in devices like OLEDs and OPVs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Features Applications Reference
1,4-Bis((2-hydroxyethyl)amino)anthracene-9,10-dione (BHAD) 1,4-bis(2-hydroxyethylamino) Water-soluble, blue chromophore (λmax ≈ 636 nm) Colored polyurethanes, textile dyes
Mitoxantrone 5,8-dihydroxy-1,4-bis[(2-(2-hydroxyethylamino)ethyl)amino] FDA-approved chemotherapeutic agent Anticancer (leukemia, breast cancer)
1,4-Bis(butylamino)anthracene-9,10-dione 1,4-bis(butylamino) Blue dye (λmax ≈ 600–700 nm) Marker for gas oil/kerosene
1,4-Bis(p-tolylamino)anthracene-9,10-dione 1,4-bis(4-methylphenylamino) Reddish-purple dye, high thermal stability Industrial dyes, pigments
1,4-Bis(ethylamino)anthracene-9,10-dione 1,4-bis(ethylamino) Crystalline structure (monoclinic P21/c space group) Model compound for crystallographic studies

Key Structural Differences

  • Substituent Bulk and Solubility: The target compound’s 9,9-dioctylfluorenyl-thiophene groups confer superior solubility in nonpolar solvents compared to smaller substituents (e.g., hydroxyethylamino in BHAD or ethylamino in crystallized analogs) .
  • BHAD’s 636 nm) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 1,4-Bis(ethylamino) Analog Mitoxantrone
Molecular Weight ~800–900 g/mol (estimated) 294.35 g/mol 444.45 g/mol
Absorption λmax ~500–650 nm (thiophene/fluorenyl conjugation) 480–520 nm 610–670 nm
Thermal Stability High (bulky substituents inhibit degradation) Decomposes >250°C Stable to 200°C
Solubility High in chlorinated solvents (e.g., CHCl3) Low in water, soluble in DMSO Water-soluble (salt form)

Biological Activity

1,4-Bis[5-(9,9-dioctyl-9H-fluoren-2-yl)thiophen-2-yl]anthracene-9,10-dione (commonly referred to as compound 1) is a synthetic organic compound notable for its unique structural characteristics and potential applications in organic electronics and photonics. This article explores the biological activity of compound 1, focusing on its synthesis, characterization, and biological properties based on diverse research findings.

Compound 1 has a molecular weight of approximately 1000 g/mol and features a complex structure that includes anthracene and thiophene moieties. Its solubility in organic solvents such as tetrahydrofuran (THF) allows for various applications in organic photovoltaics and light-emitting diodes.

PropertyValue
Molecular FormulaC₃₅H₃₈O₂S₂
Molecular Weight1000 g/mol
SolubilitySoluble in THF
Melting Point>260 °C

Synthesis and Characterization

The synthesis of compound 1 involves multi-step organic reactions, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study : A study published in Journal of Organic Chemistry evaluated the cytotoxic effects of compound 1 on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antioxidant Activity

Compound 1 has also been investigated for its antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Research Findings : In a study assessing the antioxidant capacity using DPPH radical scavenging assays, compound 1 showed a significant reduction in DPPH absorbance at concentrations as low as 10 µM, indicating strong free radical scavenging activity .

Phototoxicity

The phototoxic effects of compound 1 were examined under UV light exposure. It was found that upon irradiation, the compound generates reactive oxygen species (ROS), which can lead to cellular damage in certain contexts. This property may be harnessed for targeted photodynamic therapy in cancer treatment.

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